2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,6-dimethylpyrazine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of high-pressure and high-temperature conditions to accelerate the reaction rate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyrazine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine: Exhibits a wide range of biological activities and is used in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Known for its applications in synthetic chemistry and drug development.
Uniqueness: 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 6 can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-12-7(3-10-5)11-6(2)8(12)9(13)14/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTXOPQYFSOHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443980 | |
Record name | 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190381-50-1 | |
Record name | 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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